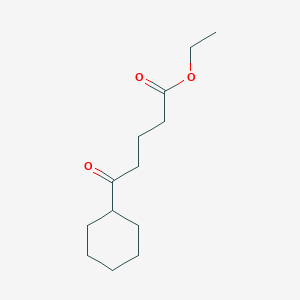

Ethyl 5-cyclohexyl-5-oxovalerate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyclohexyl-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWVCHISJOCZTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645647 | |

| Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16076-61-2 | |

| Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Cyclohexyl 5 Oxovalerate and Its Analogues

Grignard-Type Reaction Strategies for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the cyclohexyl ring and the pentanoyl backbone is a crucial step in the synthesis of ethyl 5-cyclohexyl-5-oxovalerate. Grignard reagents are powerful nucleophiles widely used for this purpose. A primary strategy involves the reaction of a cyclohexylmagnesium halide with a suitable five-carbon electrophile.

The reaction between a Grignard reagent and an acyl chloride is a classic method for ketone synthesis. However, a significant challenge is the potential for a second addition of the highly reactive Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. chemistrysteps.commasterorganicchemistry.com To achieve selectivity for the ketone product, careful control of reaction parameters is essential.

The use of organocuprates, or the in-situ formation of copper-containing reagents through catalysis, has proven effective in mitigating this issue. Copper(I) halides, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), are frequently used as catalysts in these reactions. wikipedia.org The mechanism is believed to involve a rapid transmetalation between the Grignard reagent (R-MgX) and the copper(I) salt to form a more selective organocopper species (R-Cu). This organocopper reagent is sufficiently nucleophilic to react with highly reactive electrophiles like acyl chlorides but is significantly less reactive towards the resulting ketone, thus preventing over-addition. chemistrysteps.com

Key optimization parameters include:

Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent and enhance the stability of the intermediate organocopper species.

Solvent: Anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are standard solvents for Grignard reactions. chegg.com

Catalyst Loading: Catalytic amounts of the copper(I) salt are generally sufficient. Studies have explored the effects of different copper sources, such as Li₂CuCl₄, which can improve yields in certain coupling reactions. wikipedia.org

Addition Order: The slow addition of the Grignard reagent to a solution of the acyl chloride and the copper catalyst is often preferred to maintain a low concentration of the Grignard reagent throughout the reaction, further minimizing the risk of double addition.

Table 1: Effect of Catalyst on Grignard Acylation

| Catalyst | Grignard Reagent | Electrophile | Major Product | Comments |

| None | Cyclohexylmagnesium Bromide | Ethyl Glutaryl Chloride | Tertiary Alcohol | Prone to double addition, leading to a mixture of ketone and alcohol. chemistrysteps.com |

| CuI (catalytic) | Cyclohexylmagnesium Bromide | Ethyl Glutaryl Chloride | This compound | The use of a copper catalyst favors the formation of the ketone by creating a less reactive organocopper intermediate. chemistrysteps.comwikipedia.org |

The copper-catalyzed Grignard acylation methodology exhibits a broad substrate scope, allowing for the synthesis of various analogues of this compound.

Grignard Reagent: The reaction is tolerant of various alkyl, aryl, and vinyl Grignard reagents. This allows for the synthesis of analogues where the cyclohexyl group is replaced by other cyclic or acyclic moieties, such as in ethyl 5-phenyl-5-oxopentanoate. sigmaaldrich.comnih.gov

Electrophile: The acyl chloride component can be varied. For instance, using different mono-esterified diacyl chlorides allows for changes in the carbon chain length.

Functional Group Tolerance: A key advantage of using less basic organocuprate reagents is their enhanced tolerance for certain functional groups compared to the more reactive Grignard reagents. However, highly acidic protons (e.g., from alcohols, carboxylic acids) are not compatible and must be protected. masterorganicchemistry.com The ester functionality present in the electrophile, such as ethyl glutaryl chloride, is generally tolerated under the controlled reaction conditions, especially at low temperatures, as the acyl chloride is significantly more reactive.

Esterification and Acylation Approaches for Pentanoic Acid Derivatives

An alternative and highly effective synthetic route decouples the formation of the ketone from the ester functionality. This can be achieved by first synthesizing the keto acid, 5-cyclohexyl-5-oxopentanoic acid, followed by esterification, or by utilizing a bifunctional precursor that already contains the ethyl ester.

A highly efficient precursor for the Grignard strategy is ethyl glutaryl chloride , also known as ethyl 4-(chloroformyl)butanoate or 5-chloro-5-oxopentanoic acid ethyl ester. chemicalbook.comthermofisher.com This key intermediate possesses an ester group at one end and a highly reactive acyl chloride at the other, allowing for selective reaction with the cyclohexyl organometallic reagent at the acyl chloride position.

Ethyl glutaryl chloride can be synthesized from readily available starting materials. One common method involves the mono-esterification of glutaric acid, followed by the conversion of the remaining carboxylic acid group to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com

Table 2: Synthesis of Key Precursors

| Precursor | Starting Material(s) | Reagent(s) | Typical Yield | Reference |

| Ethyl Glutaryl Chloride | Glutaric Anhydride, Ethanol (B145695) | Thionyl Chloride | ~68% | chemicalbook.com |

| 5-Cyclohexyl-5-oxopentanoic Acid | Cyclohexene (B86901), δ-Carbomethoxybutyroyl chloride | AlCl₃, then KOH/Ethanol | ~75% (saponification step) | acs.org |

Another important precursor is 5-cyclohexyl-5-oxopentanoic acid . This can be synthesized via a Friedel-Crafts acylation of cyclohexene with a derivative like γ-carbomethoxybutyroyl chloride, followed by saponification of the resulting methyl ester. acs.org This keto acid can then be esterified to yield the final product.

When 5-cyclohexyl-5-oxopentanoic acid is used as the precursor, the final step is esterification. Fischer esterification is the most common method, involving the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several equilibrium steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product.

The primary byproduct of this reaction is water. masterorganicchemistry.com Since the reaction is an equilibrium, it is often driven to completion by removing water or using a large excess of the alcohol.

In the Grignard route using ethyl glutaryl chloride, the main potential byproduct is the tertiary alcohol resulting from a second addition of the Grignard reagent to the ketone product. Analysis of the reaction mixture by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial to quantify the formation of this byproduct and optimize reaction conditions to minimize its formation.

Multicomponent Reaction (MCR) Strategies for Structural Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing atoms from all starting materials, offer a powerful and efficient approach to generating molecular diversity. xjenza.orgnih.gov While a specific MCR for the direct synthesis of this compound may not be established, several MCR strategies can be envisioned for the synthesis of its analogues, particularly other γ-keto esters.

For example, MCRs that generate complex ketones or esters could be adapted. A hypothetical approach could involve the reaction of an aldehyde (e.g., cyclohexanecarboxaldehyde), an activated alkene (e.g., ethyl acrylate), and a radical precursor under appropriate catalytic conditions.

More established MCRs, like the Biginelli reaction , traditionally synthesize dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. xjenza.org While not directly applicable, the principles of combining aldehydes and ketoesters in a single pot are central to MCR chemistry. Research into new MCRs is a rapidly evolving field, and it is plausible that novel transformations could be developed for the efficient, convergent synthesis of γ-keto esters. For instance, strategies involving the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by trapping of the resulting enolate with an electrophile, are conceptually related to MCRs and offer a pathway to structurally diverse keto esters. The development of such reactions represents a frontier in synthetic chemistry, promising more sustainable and efficient routes to complex molecules. nih.gov

Integration of this compound into MCR Architectures

The structural framework of this compound, featuring both a ketone and an ester functional group, makes it an ideal candidate for participation in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to rapidly build molecular complexity. While specific literature detailing the use of this compound in MCRs is limited, the reactivity of analogous β- and γ-keto esters in such transformations is well-documented and provides a clear blueprint for its potential applications. researchgate.net

Keto esters are versatile building blocks in a variety of MCRs. researchgate.net For example, β-keto esters like ethyl acetoacetate (B1235776) are classic components in the Hantzsch pyridine (B92270) synthesis and the Biginelli dihydropyrimidinone synthesis. nih.govwordpress.com The enolizable nature of the protons alpha to the carbonyl groups allows these molecules to act as potent nucleophiles, attacking iminium ions or other electrophilic species generated in situ during the MCR cascade. nih.gov This reactivity allows for the construction of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The table below summarizes prominent MCRs where keto ester analogues of this compound serve as key components.

| Reaction Name | Keto Ester Type | Key Reactants | Resulting Scaffold |

| Hantzsch Synthesis | β-Keto Ester | Aldehyde, Ammonia/Ammonium Acetate (B1210297) | 1,4-Dihydropyridines |

| Biginelli Reaction | β-Keto Ester | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |

| Ramachary–Bressy–Wang Cycloaddition | β-Keto Ester | Aldehyde, Nitroalkene | Tetrahydropyrans |

| Petasis Reaction | α-Keto Ester (as imine precursor) | Amine, Boronic Acid | α-Branched Amines |

This table illustrates common multicomponent reactions where keto esters, as analogues to this compound, are fundamental building blocks.

Stereochemical Control and Regioselectivity in Multi-Component Syntheses

A significant challenge in MCRs is controlling the stereochemistry and regioselectivity of the final product, especially when multiple stereocenters are formed. The development of asymmetric organocatalysis has provided powerful tools to address this. For instance, proline and its derivatives are effective catalysts for MCRs involving keto esters and aldehydes. wordpress.com The reaction often proceeds through a domino sequence, such as an enamine-Michael-aldol cascade, where the chiral catalyst guides the formation of specific stereoisomers with high diastereo- and enantioselectivity. wordpress.com

Palladium catalysis also offers unique pathways for controlling selectivity in reactions involving allylic β-keto esters. nih.gov These reactions can proceed through the formation of palladium enolates after decarboxylation, which can then participate in various transformations like aldol (B89426) condensations or Michael additions under neutral conditions, offering a different regiochemical outcome than traditional base-catalyzed methods. nih.gov

The following table outlines strategies for achieving stereochemical and regiochemical control in MCRs involving keto esters.

| Control Strategy | Catalyst/Reagent Example | Reaction Type | Outcome |

| Asymmetric Organocatalysis | L-Proline and derivatives | Domino Michael-Aldol Reactions | High enantioselectivity and diastereoselectivity in heterocyclic synthesis. wordpress.com |

| Transition Metal Catalysis | Palladium Complexes | Allylic Alkylation, Aldol Condensation | Control over regioselectivity (e.g., α-allylation) and reaction under neutral conditions. nih.gov |

| Lewis Acid Catalysis | Zinc-based catalysts | Carbonyl Alkylative Amination | Enables coupling of less reactive components like primary amines and unactivated ketones. acs.org |

This table showcases modern catalytic approaches used to direct the stereochemical and regiochemical outcomes of multicomponent reactions involving keto ester analogues.

Biocatalytic Approaches in the Synthesis and Modification of Related Oxovalerates

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral molecules. Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable selectivity, making them ideal for the synthesis of high-value compounds like optically active oxovalerate derivatives.

Enzyme-Mediated Transformations for Enantioselective Synthesis

The asymmetric reduction of the ketone functionality in oxovalerates to produce chiral hydroxy esters is a common and valuable transformation. Various microorganisms and isolated enzymes have been employed for this purpose. For example, whole cells of Candida parapsilosis have been used for the biocatalytic reduction of α-keto esters, yielding optically enriched (S)-α-hydroxy esters with high enantiomeric excess (ee). abap.co.in Similarly, 2-oxoacid aldolases have been utilized for the stereoselective synthesis of poly-substituted 2-oxo acids, which are precursors to bioactive compounds. nih.gov

Lipases are another class of enzymes widely used in the modification of esters. rsc.org While often employed for transesterification or hydrolysis, their reverse activity in low-water environments is harnessed for ester synthesis. researchgate.net Enzymes like Candida antarctica lipase (B570770) B (CaLB) are known for their broad substrate scope and high stability, making them suitable for the esterification of various acids and alcohols to produce esters like oxovalerates. mdpi.com

The table below presents examples of enzyme-mediated synthesis of chiral compounds from oxovalerate analogues.

| Enzyme/Organism | Substrate Class | Transformation | Product | Enantiomeric Excess (ee) |

| Candida parapsilosis | α-Keto Esters (e.g., Ethyl bromo pyruvate) | Asymmetric Reduction | (S)-α-Hydroxy Ester | ≤ 91% abap.co.in |

| 2-Oxoacid Aldolases | 2-Oxo Acids | Aldol Condensation | Chiral 3,3-disubstituted 2-oxo acids | >80% nih.gov |

| NahE Aldolase | Pyruvate and Aldehydes | Aldol Condensation | α,β-Unsaturated 2-Keto Acids | N/A (focus on yield) thieme-connect.com |

| Immobilized Lipases (e.g., CaLB) | Dicarboxylic acids and diols | Polycondensation | Polyesters | N/A (focus on molecular weight) mdpi.com |

This table highlights the utility of various biocatalysts in performing selective transformations on oxovalerate analogues to produce valuable chiral intermediates and polymers.

Engineering of Biocatalysts for Enhanced Substrate Specificity and Catalytic Efficiency

Despite the advantages of biocatalysis, natural enzymes may not possess the ideal properties for industrial applications, such as stability, activity with non-natural substrates, or efficiency under process conditions. Consequently, the engineering of biocatalysts is a crucial area of research. Protein engineering techniques, including rational design and directed evolution, are used to modify enzyme active sites to improve catalytic efficiency and substrate specificity. nih.govnih.gov

Metagenomics, which involves sequencing DNA from environmental samples, has become a powerful tool for discovering new enzymes with novel activities. youtube.com This approach expands the biocatalytic toolbox far beyond what is available from cultured organisms. Furthermore, enzyme immobilization is a widely used strategy to enhance stability and enable catalyst reuse. researchgate.nettandfonline.com Adsorbing enzymes onto solid supports, such as polymer beads or silica (B1680970) nanoparticles, can improve their thermal stability and performance in organic solvents, facilitating easier product separation and more economical processes. mdpi.comtandfonline.com

Key strategies for improving biocatalysts are summarized in the table below.

| Engineering Strategy | Technique | Objective |

| Protein Engineering | Site-directed mutagenesis, Directed evolution | Improve catalytic efficiency, alter substrate specificity, increase thermostability. nih.govnih.gov |

| Metagenomics | Sequencing of environmental DNA | Discover novel enzymes (e.g., new reductive aminases) with unique catalytic capabilities. youtube.com |

| Immobilization | Adsorption on supports (e.g., polypropylene, silica) | Enhance operational stability, allow for catalyst reuse, and simplify downstream processing. mdpi.comtandfonline.com |

| Solvent Engineering | Use of non-conventional solvents (e.g., ionic liquids) | Improve substrate solubility and shift reaction equilibria to favor product formation. nih.gov |

This table details common engineering approaches applied to biocatalysts to optimize their performance for synthetic applications.

Chemical Transformations and Reaction Pathways of Ethyl 5 Cyclohexyl 5 Oxovalerate

Ketonization Reactions and their Catalytic Facets

The synthesis of the core keto-acid structure of Ethyl 5-cyclohexyl-5-oxovalerate can be achieved through ketonization, a process that forms a ketone from two carboxylic acids. nih.gov This transformation is a valuable carbon-carbon bond-forming reaction, though it often requires harsh conditions and can suffer from a lack of selectivity when coupling two different carboxylic acids (cross-ketonization). nih.govwikipedia.org The reaction typically proceeds with the elimination of water and carbon dioxide. wikipedia.org

2 RCO₂H → R₂CO + CO₂ + H₂O

Achieving high regioselectivity and yield in the synthesis of an unsymmetrical ketone like the parent structure of this compound is a significant challenge. ruhr-uni-bochum.de The primary competing reactions are the homo-ketonization of each of the starting carboxylic acids. For instance, in a reaction between cyclohexanecarboxylic acid and a five-carbon dicarboxylic acid derivative, the desired cross-ketonization must outperform the formation of dicyclohexyl ketone and other side products. ruhr-uni-bochum.de

Recent advances have focused on developing selective catalytic protocols. Metallaphotoredox catalysis, for example, has been shown to selectively generate unsymmetrical ketones by coupling two structurally different carboxylic acids without requiring pre-activation of either component. nih.gov This method leverages differences in the activation rates of the two acid reactants. nih.gov Another strategy involves using iron-based mediators, which have shown encouraging selectivity for the cross-ketonization product over the homo-ketonization byproducts, even at high temperatures. ruhr-uni-bochum.de The choice of reactants is also critical; for instance, using an aliphatic acid and a more acidic aromatic carboxylic acid can favor the formation of the desired alkyl aryl ketone. ruhr-uni-bochum.de

Both heterogeneous and homogeneous catalysts are employed in ketonization reactions. The choice of catalyst significantly influences the reaction conditions and selectivity.

Heterogeneous Catalysis: Metal oxides are the most common heterogeneous catalysts for ketonization. semanticscholar.org Materials such as manganese oxide (MnO₂), cerium oxide (CeO₂), zirconium oxide (ZrO₂), and iron oxides (e.g., Fe₃O₄) supported on materials like alumina (Al₂O₃) have proven effective. researchgate.net These solid catalysts are advantageous due to their stability at the high temperatures often required for the reaction and the ease of separation from the product mixture. The reaction mechanism on metal oxide surfaces is thought to involve the formation of a surface acyl intermediate, which then couples with another carboxylic acid to form an anhydride that subsequently dissociates into the ketone, CO₂, and water. researchgate.net

Homogeneous Catalysis: While less common for traditional high-temperature ketonization, homogeneous catalysts have been instrumental in developing milder and more selective cross-coupling methods. tue.nlresearchgate.net For example, a synergistic approach using photoredox, nickel, and phosphoranyl radical catalysis allows for the cross-electrophile coupling of aromatic acids and organobromides to form ketones directly. nih.gov Such systems operate under milder conditions and can offer greater functional group tolerance compared to traditional heterogeneous methods. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems in Ketonization Reactions

| Catalyst Type | Catalyst Examples | Phase | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Heterogeneous | MnO₂/Al₂O₃, CeO₂/Al₂O₃, ZrO₂/SiO₂ researchgate.net | Solid | High Temperature (e.g., ~400 °C) researchgate.net | Catalyst stability, ease of separation | Harsh conditions, potential for side reactions |

| Homogeneous | Iron-based mediators ruhr-uni-bochum.de | Liquid | High Temperature (250-300 °C) ruhr-uni-bochum.de | High selectivity in some cases | Catalyst recovery can be difficult |

| Metallaphotoredox | Nickel/Photocatalyst (e.g., 4CzIPN) nih.gov | Liquid | Mild (Room Temperature) | High selectivity, mild conditions | Requires light source, complex system |

Carbonyl Group Reactivity and Functional Group Interconversions

The ketone moiety in this compound is a key site for a variety of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol, yielding Ethyl 5-cyclohexyl-5-hydroxyvalerate. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation, using molecular hydrogen (H₂) with heterogeneous catalysts (like Raney Ni, Pt, Pd) or homogeneous catalysts, is a common method. tue.nlacs.org Alternatively, metal hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, although these stoichiometric reagents generate more waste. tue.nl

Oxidations: The Baeyer-Villiger oxidation is a significant reaction for ketones, converting them into esters. study.com In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this reaction is predictable based on the migratory aptitude of the adjacent groups, with the order generally being: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgthieme-connect.de

Given this trend, the cyclohexyl group has a high propensity to migrate in preference to the alkyl chain, leading to the formation of an epsilon-caprolactone derivative. This oxidative cleavage of the C-C bond adjacent to the carbonyl is typically carried out using peracids like meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org

A greener alternative to chemical oxidants is the use of Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen to perform the oxidation under mild, aqueous conditions. thieme-connect.dewikipedia.org The use of whole-cell biocatalysts, such as engineered E. coli, can further simplify the process by providing cofactor regeneration internally. thieme-connect.de

The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by various nucleophiles.

Condensation Reactions: The presence of α-hydrogens on the methylene group adjacent to the ketone allows for enolate formation under basic conditions. This enolate can then participate in condensation reactions, such as the aldol (B89426) condensation with an aldehyde or another ketone, to form a new carbon-carbon bond.

Addition Reactions: A wide range of nucleophiles can add to the carbonyl group. For example, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the ketone to produce a tertiary alcohol after workup. The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond (an alkene) by reacting the ketone with a phosphorus ylide. Other addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN) and the formation of imines and enamines with primary and secondary amines, respectively. The steric bulk of the cyclohexyl group may influence the rate and feasibility of these reactions, similar to observations in other cage-like carbonyl compounds. nih.gov

Ester Hydrolysis and Transesterification Reactions for Derivative Synthesis

The ethyl ester group provides another handle for chemical modification, primarily through hydrolysis and transesterification.

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-cyclohexyl-5-oxovaleric acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is irreversible and involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification to yield the carboxylic acid.

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with benzyl alcohol under appropriate conditions would yield Benzyl 5-cyclohexyl-5-oxovalerate. Base-catalyzed transesterification can be a rapid process. researchgate.net This reaction is useful for synthesizing a library of derivatives with varied ester groups, potentially altering the physical or biological properties of the molecule.

Derivatization Strategies for Novel Compound Libraries

This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its distinct functional groups: a ketone, an ester, and a cyclohexyl moiety. The presence of the keto-ester functionality, in particular, offers multiple reactive sites that can be strategically manipulated to generate diverse libraries of novel compounds. The α-carbon adjacent to the ketone and the carbon of the ester group are primary sites for nucleophilic and electrophilic attack, respectively. These characteristics allow for a wide range of chemical transformations, including the construction of complex heterocyclic systems and the introduction of various substituents through alkylation and acylation reactions.

Introduction of Heterocyclic Moieties and Cyclic Structures

The 1,4-dicarbonyl relationship within the this compound backbone makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings. These reactions typically involve condensation with dinucleophilic reagents, where the two nucleophilic centers attack the carbonyl carbons of the keto-ester, followed by a cyclization and dehydration cascade.

Synthesis of Five-Membered Heterocycles:

Pyrazoles: The reaction of β-keto esters with hydrazine and its derivatives is a classical and efficient method for constructing the pyrazole ring system. nih.govresearchwithrowan.com This methodology can be extrapolated to this compound. Treatment with hydrazine hydrate would lead to the formation of a pyrazolone ring, while substituted hydrazines (e.g., phenylhydrazine) would yield N-substituted pyrazole derivatives. The reaction proceeds through initial condensation at the more reactive ketone carbonyl, followed by intramolecular cyclization involving the ester group. clockss.orgresearchgate.net

Isoxazoles: Analogous to pyrazole synthesis, the condensation of β-keto esters with hydroxylamine hydrochloride provides a direct route to isoxazole derivatives. tandfonline.comresearchgate.net This reaction can, however, lead to a mixture of regioisomers (3-hydroxyisoxazoles and 5-isoxazolones), with the product distribution being highly dependent on reaction conditions such as pH and temperature. researchgate.netacs.org The reaction with this compound is expected to form a substituted isoxazolone, a valuable pharmacophore in many biologically active molecules. nih.gov

Synthesis of Six-Membered Heterocycles:

Pyrimidines: The Pinner synthesis is a well-established method for creating pyrimidine rings by condensing 1,3-dicarbonyl compounds with amidines. slideshare.netmdpi.com Although this compound is a 1,4-dicarbonyl compound, analogous cyclocondensation reactions with reagents like urea, thiourea, or guanidine can be employed to synthesize dihydropyrimidinone derivatives, similar to the Biginelli reaction. researchgate.net These reactions are often catalyzed by acids and provide access to a core structure present in numerous pharmaceuticals. nih.gov

Quinolines: The quinoline scaffold can be synthesized through various named reactions involving β-keto esters, such as the Conrad-Limpach and Combes syntheses. nih.govrsc.org These reactions typically involve the condensation of a β-keto ester with an arylamine. Applying this strategy, this compound could react with substituted anilines under acidic or thermal conditions to generate novel quinoline derivatives, which are prevalent in antimalarial and anticancer agents. rsc.org

Intramolecular Cyclization:

While this compound itself is not primed for a simple intramolecular cyclization like the Dieckmann condensation (which requires a diester), it can be a substrate for other types of ring-forming reactions. libretexts.org For instance, manganese(III)-based oxidative free-radical cyclization is a known method for forming new rings from unsaturated β-keto esters and related compounds. acs.org If unsaturation is introduced into the cyclohexyl ring or the alkyl chain, such pathways could be explored to create complex polycyclic structures.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Reagent(s) | General Reaction Type | Resulting Core Structure |

| Pyrazole | Hydrazine or Substituted Hydrazines | Cyclocondensation | Pyrazolone/N-Substituted Pyrazole |

| Isoxazole | Hydroxylamine | Cyclocondensation | Isoxazolone |

| Pyrimidine | Amidines, Urea, Thiourea | Pinner Synthesis / Biginelli-like Reaction | Dihydropyrimidinone |

| Quinoline | Arylamines | Conrad-Limpach / Combes Synthesis | Substituted Quinolin-4-ol |

Alkylation and Acylation at Reactive Sites

The carbon atom situated between the ketone and ester carbonyls (the α-carbon) in keto-esters is particularly reactive. Its protons are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, facilitating the formation of a stabilized enolate ion in the presence of a base. aklectures.com This nucleophilic enolate is central to derivatization through alkylation and acylation.

Alkylation Reactions:

The reaction of a β-keto ester enolate with an alkyl halide via an SN2 mechanism is a fundamental carbon-carbon bond-forming reaction. jove.com This process, known as the acetoacetic ester synthesis, can be directly applied to this compound.

Enolate Formation: A suitable base (e.g., sodium ethoxide) abstracts an acidic α-proton to generate the enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide (e.g., methyl iodide, benzyl bromide), displacing the halide and forming a new C-C bond at the α-position.

This strategy allows for the introduction of a wide variety of alkyl groups. By using a stronger base or performing a second alkylation step, it is possible to generate disubstituted derivatives, creating quaternary carbon centers. acs.org Asymmetric alkylation can also be achieved using chiral phase-transfer catalysts or chiral auxiliary groups to control the stereochemistry of the newly formed center. rsc.org

Acylation Reactions:

Similar to alkylation, the enolate of this compound can be acylated by reacting it with an acylating agent, such as an acyl chloride or anhydride. acs.org This C-acylation introduces a third carbonyl group, yielding a β,δ-diketo ester. cdnsciencepub.comcdnsciencepub.com

The choice of reaction conditions is crucial, as O-acylation can be a competing pathway, leading to the formation of an enol ester. acs.org Factors such as the solvent, the metal counter-ion of the enolate, and the specific acylating agent can be tuned to favor C-acylation over O-acylation. acs.org The resulting poly-carbonyl compounds are highly valuable intermediates for synthesizing other complex molecules and heterocyclic systems. cdnsciencepub.com

Table 2: Derivatization at the α-Carbon of this compound

| Reaction Type | Reagent(s) | Key Intermediate | General Product Structure |

| C-Alkylation | 1. Base (e.g., NaOEt)2. Alkyl Halide (R-X) | Enolate | α-Alkyl-keto-ester |

| C-Acylation | 1. Base (e.g., NaH, LDA)2. Acyl Halide (RCO-Cl) | Enolate/Dianion | α-Acyl-keto-ester (Diketo-ester) |

Ethyl 5 Cyclohexyl 5 Oxovalerate As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The inherent functionalities of Ethyl 5-cyclohexyl-5-oxovalerate, namely the ketone and ester groups, theoretically position it as a valuable intermediate for constructing more elaborate molecular architectures. The ketone offers a reactive site for nucleophilic additions and carbon-carbon bond formations, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Precursor to Advanced Molecular Scaffolds and Chemical Probes

Despite its potential, specific examples of this compound being used as a direct precursor for advanced molecular scaffolds or chemical probes are not extensively documented in accessible scientific literature. The compound is mentioned in a Chinese patent as a chemical compound, but without elaboration on its specific role in the synthesis of the patent's target molecules. google.com This suggests that while it may be utilized in proprietary research, its broad application as a foundational scaffold has not been widely published.

Role in Natural Product Synthesis and Analog Development

The synthesis of natural products and their analogs often involves the use of unique keto-esters as starting materials or key intermediates. However, there is no readily available evidence to suggest that this compound has been specifically employed in the total synthesis of a natural product or in the development of its analogs. The literature on natural product synthesis is vast, but this particular compound does not feature prominently, if at all, in established synthetic routes.

Design and Synthesis of Specialty Materials Precursors

The combination of a flexible alkyl chain and a rigid cyclic group in this compound could theoretically make it a candidate for the synthesis of polymers or other specialty materials with tailored properties. The ester functionality could be suitable for polymerization reactions, and the cyclohexyl group could impart specific thermal or mechanical properties to the resulting material. However, published research demonstrating its use as a monomer or precursor for specialty materials is not found in the public domain. One vendor source suggests its utility in the production of specialty chemicals and materials, but provides no specific examples or research to support this claim.

Development of Chemical Ligands and Catalytic Supports for Research Applications

The oxygen atoms of the ketone and ester groups in this compound have the potential to act as coordination sites for metal ions, suggesting a possible role in the development of novel chemical ligands. Such ligands could be used to create catalysts for a variety of chemical transformations. Additionally, the molecule could potentially be functionalized and attached to a solid support to create a heterogeneous catalyst. Nevertheless, there is a lack of published studies detailing the synthesis and application of ligands or catalytic supports derived from this specific compound.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like Ethyl 5-cyclohexyl-5-oxovalerate. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

While 1D NMR spectra identify the types and numbers of protons and carbons, 2D NMR experiments reveal the connectivity between them, which is crucial for assembling the molecular structure. science.gov

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the ethyl group protons, along the pentanoate chain, and within the cyclohexyl ring, confirming the integrity of these fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch It is invaluable for definitively assigning each carbon signal based on its attached, and usually more easily assigned, proton. epfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons that are two or three bonds apart. youtube.com This technique is essential for connecting the distinct fragments of the molecule. For instance, it would show a correlation between the protons on C4 of the pentanoate chain and the carbonyl carbon at C5, and crucially, between the protons on the cyclohexyl ring (alpha to the carbonyl) and the C5 carbonyl carbon, confirming the link between the chain and the ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations (Adjacent Protons) | HSQC Correlations (Directly Bonded Carbon) | HMBC Correlations (2-3 Bond Correlations) |

|---|---|---|---|

| Ethyl (-CH₃) | Ethyl (-CH₂) | C of -CH₃ | Ester Carbonyl (C=O), Ethyl (-CH₂) |

| Ethyl (-CH₂) | Ethyl (-CH₃) | C of -CH₂ | Ester Carbonyl (C=O), Ethyl (-CH₃) |

| C2-H₂ | C3-H₂ | C2 | C1 (Ester C=O), C3, C4 |

| C3-H₂ | C2-H₂, C4-H₂ | C3 | C2, C4, C5 (Keto C=O) |

| C4-H₂ | C3-H₂ | C4 | C2, C3, C5 (Keto C=O), Cyclohexyl C1' |

Dynamic NMR (DNMR) techniques are used to study molecules that undergo conformational changes at a rate that influences the appearance of the NMR spectrum. For this compound, the primary dynamic process of interest would be the chair-chair interconversion of the cyclohexyl ring.

At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this process can be slowed down, potentially leading to the "freezing out" of the individual conformers. This would cause the broad, averaged signals of the cyclohexyl protons to resolve into separate, sharp signals for the distinct axial and equatorial protons, allowing for a detailed conformational analysis. mdpi.com This approach can provide insights into the steric and electronic effects influencing the conformational preferences of the molecule in solution. mdpi.com

Mass Spectrometry (MS) in Mechanistic Studies and Purity Assessments

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₃H₂₂O₃, the theoretical exact mass is 226.15689 Da. nih.gov An experimental HRMS measurement confirming this value provides definitive proof of the compound's elemental composition, a critical component of its characterization.

Table 2: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₂O₃ | PubChem nih.gov |

| Monoisotopic Mass | 226.15689456 Da | PubChem nih.gov |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺˙) and inducing it to fragment. escholarship.org The resulting product ions are then analyzed to elucidate the structure of the original molecule. escholarship.org The fragmentation pattern is like a fingerprint, offering structural insights and confirming the identity of the compound.

For this compound, common fragmentation pathways in Electron Ionization (EI) would include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups. This could lead to the loss of the ethyl ester group or the cyclohexyl group.

McLafferty Rearrangement: A characteristic fragmentation of ketones and esters involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Table 3: Plausible MS/MS Fragmentation Ions for this compound

| m/z (Proposed) | Identity/Origin |

|---|---|

| 226 | [M]⁺˙ (Molecular Ion) |

| 181 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 153 | [M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate radical) |

| 143 | [C₆H₁₁CO(CH₂)₂]⁺ (Cleavage between C3-C4) |

| 127 | [C₆H₁₁CO]⁺ (Loss of the valerate (B167501) side chain) |

Chromatographic Separations and Purity Profiling in Synthetic Research

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale and purpose of the separation.

Thin-Layer Chromatography (TLC): Often used for rapid, qualitative monitoring of reaction progress. A non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) on a silica (B1680970) gel plate would be suitable for this compound.

Flash Column Chromatography: The standard method for preparative purification in a research lab. Using a silica gel stationary phase and a gradient of ethyl acetate (B1210297) in hexane as the mobile phase would effectively separate the target compound from less polar starting materials and more polar by-products.

High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water would be a typical system. Detection is commonly achieved using a UV detector, monitoring the absorbance of the ketone chromophore.

Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) would be used, with detection by a Flame Ionization Detector (FID). GC is an excellent method for determining the percentage purity of a synthesized sample.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl acetate |

| Acetonitrile |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, a solution of this compound is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts with the compound based on its volatility and polarity, leading to its separation from other components in the mixture. The time it takes for the compound to travel through the column is known as its retention time, a characteristic value under specific chromatographic conditions.

Upon exiting the column, the separated this compound enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment.

Detailed Research Findings:

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (226.31 g/mol ). However, this peak may be weak or absent due to the lability of the ester and ketone functionalities. The fragmentation pattern is expected to be dominated by cleavages at the carbonyl groups and the ester linkage. Key predicted fragments include:

α-cleavage at the ketone carbonyl, leading to the loss of the cyclohexyl group (m/z 83) or the alkyl chain. This would result in a prominent peak for the acylium ion [C₆H₁₁CO]⁺ at m/z 111.

McLafferty rearrangement , a characteristic fragmentation of carbonyl compounds with a γ-hydrogen, could lead to the formation of a neutral enol and a charged alkene.

Cleavage of the ester group can result in the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73).

These fragmentation patterns provide conclusive structural confirmation of this compound.

| Predicted GC-MS Data for this compound | |

| Parameter | Predicted Value/Observation |

| Molecular Ion Peak (M⁺) | m/z 226 |

| Key Fragment 1 (Cyclohexylcarbonyl ion) | m/z 111 |

| Key Fragment 2 (Loss of ethoxy group) | m/z 181 |

| Key Fragment 3 (Loss of ethoxycarbonyl group) | m/z 153 |

| Key Fragment 4 (Cyclohexyl cation) | m/z 83 |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile or thermally sensitive compounds like this compound. It is particularly valuable for determining the purity of the compound and for monitoring the progress of its synthesis.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water.

Detailed Research Findings:

A typical HPLC method for analyzing this compound would involve injecting a solution of the compound onto a C18 column and eluting with a gradient of increasing organic solvent concentration. A UV detector is often used for detection, as the carbonyl group exhibits a weak n→π* absorption in the UV region.

The retention time of this compound will depend on the specific conditions (e.g., column dimensions, flow rate, mobile phase composition, and temperature). By comparing the retention time of the sample to that of a pure standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC to track the disappearance of starting materials and the appearance of the product.

| Illustrative HPLC Parameters for this compound Analysis | |

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on exact gradient profile |

Advanced Preparative Column Chromatography Techniques for Isolation and Purification

Following its synthesis, this compound often needs to be isolated from byproducts and unreacted starting materials. Advanced preparative column chromatography is the method of choice for this purification on a laboratory scale. This technique operates on the same principles as analytical chromatography but on a much larger scale to isolate tangible quantities of the pure compound.

Flash column chromatography is a commonly used advanced technique that utilizes a positive pressure (from an inert gas like nitrogen or compressed air) to force the mobile phase through the stationary phase (typically silica gel) more quickly. This significantly reduces the purification time compared to traditional gravity-fed chromatography.

Detailed Research Findings:

For the purification of this compound, a glass column is typically packed with silica gel as the stationary phase. The crude reaction mixture is concentrated and loaded onto the top of the column. A solvent system of appropriate polarity, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used as the mobile phase. The optimal solvent system is usually predetermined by thin-layer chromatography (TLC) analysis.

As the mobile phase flows through the column, the components of the mixture separate based on their polarity. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel. Fractions are collected sequentially, and their composition is analyzed by TLC or HPLC. Fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified product.

| Typical Preparative Column Chromatography Setup for this compound | |

| Parameter | Material/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 9:1 to 7:3 v/v) |

| Technique | Flash Chromatography |

| Monitoring | Thin-Layer Chromatography (TLC) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural characterization of organic molecules, providing information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a valuable tool for functional group identification.

Detailed Research Findings:

The IR spectrum of this compound is expected to show two strong, distinct absorption bands in the carbonyl region. The ketone carbonyl (C=O) stretch is typically observed around 1715 cm⁻¹, while the ester carbonyl (C=O) stretch appears at a slightly higher frequency, around 1735 cm⁻¹. The presence of these two peaks is a clear indication of the keto-ester functionality. Other important absorptions include the C-O stretching vibrations of the ester group, which typically appear as two bands in the 1300-1000 cm⁻¹ region, and the C-H stretching vibrations of the aliphatic (cyclohexyl and alkyl chain) and ethyl groups, which are found just below 3000 cm⁻¹. crysdotllc.comchemicalbook.comlibretexts.org

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H (sp³) | 2850-2960 |

| C=O (Ketone) | ~1715 |

| C=O (Ester) | ~1735 |

| C-O (Ester) | 1000-1300 (two bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a lower energy molecular orbital to a higher energy one. This technique is particularly useful for detecting conjugated systems and certain functional groups containing non-bonding electrons.

Detailed Research Findings:

This compound contains two isolated chromophores: the ketone carbonyl group and the ester carbonyl group. Neither of these groups is conjugated. Therefore, the UV-Vis spectrum is expected to show a weak absorption band corresponding to the n→π* electronic transition of the carbonyl groups. This transition involves the excitation of a non-bonding electron (from the oxygen lone pair) to an antibonding π* orbital. For simple, non-conjugated ketones and esters, this absorption typically occurs in the UV region, around 270-300 nm, with a low molar absorptivity (ε). miamioh.edu The lack of significant absorption in the visible region confirms that the compound is colorless.

| Predicted UV-Vis Absorption Data for this compound | |

| Electronic Transition | Predicted λ_max (nm) |

| n → π * | ~275 - 290 |

Theoretical and Computational Investigations of Ethyl 5 Cyclohexyl 5 Oxovalerate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, independent of its environment. These methods provide detailed insights into electron distribution, molecular geometry, and the energetics of chemical transformations.

Density Functional Theory (DFT) Studies on Isomerism, Conformation, and Tautomerism

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For Ethyl 5-cyclohexyl-5-oxovalerate, DFT can be employed to study several key aspects:

Isomerism and Conformation: The molecule possesses significant conformational flexibility around the cyclohexyl ring, the alkyl chain, and the ethyl ester group. The cyclohexyl group can exist in chair, boat, and twist-boat conformations. DFT calculations can determine the relative energies of these conformers, typically showing the chair conformation to be the most stable. researchgate.netresearchgate.net Furthermore, rotation around the C-C single bonds in the valerate (B167501) chain leads to numerous rotamers. A potential energy surface scan using DFT can identify the most stable conformations and the energy barriers between them. For instance, studies on 2-substituted cyclohexanones have shown that the stability of axial versus equatorial conformers is influenced by electronic effects like the anomeric effect. researchgate.net

Tautomerism: this compound, being a keto-ester, can theoretically exist in a tautomeric equilibrium with its enol form. DFT calculations are instrumental in determining the relative stabilities of the keto and enol tautomers. orientjchem.orgresearchgate.net For simple ketones and β-diketones, the keto form is generally more stable. rsc.orgacs.org DFT studies on similar systems have shown that the energy difference between the keto and enol forms can be significant, often in the range of several kcal/mol, favoring the keto tautomer. orientjchem.org The transition state for the tautomerization can also be located, providing the activation energy for this process. researchgate.net

| Property | Computational Method | Predicted Outcome for this compound |

| Most Stable Conformer | DFT (e.g., B3LYP/6-31G*) | Chair conformation for the cyclohexyl ring with an extended alkyl chain. |

| Keto-Enol Tautomerism | DFT with solvent model | The keto form is predicted to be significantly more stable than the enol form. |

| Relative Energy (Keto vs. Enol) | DFT Calculation | The keto form is expected to be lower in energy by approximately 10-20 kcal/mol. orientjchem.org |

Ab Initio Methods for Reaction Pathway Energetics and Transition State Analysis

Ab initio calculations, which are based on first principles without empirical parameters, are well-suited for studying reaction mechanisms. For this compound, these methods can elucidate the energetics of key reactions:

Ester Hydrolysis: The hydrolysis of the ethyl ester group is a fundamental reaction. Ab initio studies on the hydrolysis of other esters have detailed the reaction pathways, including the formation of a tetrahedral intermediate. nih.govresearchgate.net These calculations can determine the activation energies for both acid and base-catalyzed hydrolysis. rsc.orgresearchgate.net For this compound, ab initio methods could model the approach of a nucleophile (like a hydroxide (B78521) ion or water) to the ester carbonyl, the formation of the tetrahedral intermediate, and the subsequent elimination of the ethoxide leaving group. ic.ac.ukarkat-usa.org

Claisen-Type Condensations: The α-protons to the ester group are acidic and can be removed by a base to form an enolate, which can then participate in Claisen condensation reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.compressbooks.pub Ab initio calculations can model the deprotonation step, the nucleophilic attack of the enolate on another ester molecule, and the subsequent elimination of the leaving group to form a β-keto ester. libretexts.org This would be crucial for understanding potential side reactions or for designing syntheses that utilize this reactivity.

| Reaction | Computational Method | Key Findings from Related Systems |

| Acid-Catalyzed Ester Hydrolysis | Ab initio (e.g., MP2, CCSD(T)) | Stepwise mechanism involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. rsc.org |

| Base-Catalyzed Ester Hydrolysis | Ab initio with solvent model | Formation of a tetrahedral intermediate is the rate-determining step. researchgate.net |

| Claisen Condensation | Ab initio Calculation | The reaction proceeds via an enolate intermediate, with the final deprotonation of the β-keto ester product driving the reaction forward. pressbooks.pub |

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movement of atoms over time, providing insights into conformational dynamics and interactions with the solvent.

For this compound, MD simulations can reveal how the solvent influences its shape and behavior. arxiv.orgnih.gov In a polar solvent like water, the ester and keto groups will interact favorably with water molecules through hydrogen bonding and dipole-dipole interactions. rug.nlresearchgate.net In a nonpolar solvent, the molecule might adopt a more compact conformation. MD simulations can quantify these effects by analyzing the conformational populations in different solvents. rsc.orgmsu.rucdnsciencepub.com This is particularly important for understanding how the molecule behaves in a real-world chemical or biological environment. mdpi.comnih.gov

Structure-Reactivity Relationship (SRR) Modeling in Organic Transformations

Structure-Reactivity Relationship (SRR) models aim to predict the reactivity of a compound based on its structural features. These are often expressed as Quantitative Structure-Reactivity Relationships (QSRR), which use mathematical equations to correlate structural descriptors with reactivity data.

For this compound, SRR models could be developed to predict its reactivity in various transformations. acs.orgacs.org For example, the rate of reduction of the ketone could be correlated with electronic descriptors of the carbonyl carbon (like its partial charge) and steric descriptors of the cyclohexyl group. Similarly, the rate of ester hydrolysis could be modeled based on the electronic properties of the ester group and the steric hindrance around it. msu.edu These models are valuable for predicting the outcome of reactions and for designing more efficient synthetic routes. nih.gov

Cheminformatics and Data Mining in Related Chemical Spaces for Compound Discovery

Cheminformatics involves the use of computational tools to analyze large chemical datasets. drugdesign.orgmolinspiration.com For this compound, cheminformatics approaches can be used to search for structurally similar compounds with known properties or reactivity. mdpi.comresearchgate.net By mining chemical databases, one could identify other keto-esters that have been used in specific applications, suggesting potential uses for this compound. Furthermore, reaction databases can be searched to find novel synthetic methods for preparing this compound or for transforming it into other valuable molecules.

Emerging Research Directions and Future Prospects for Ethyl 5 Cyclohexyl 5 Oxovalerate

Sustainable Synthesis Routes and Green Chemistry Principles in Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. youtube.com For the synthesis of γ-keto esters like Ethyl 5-cyclohexyl-5-oxovalerate, this translates to developing routes that are more atom-economical, use less hazardous substances, and are more energy-efficient. youtube.comacs.org

Key Green Chemistry Principles Applied to γ-Keto Ester Synthesis:

| Principle | Application in this compound Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org For instance, certain catalytic reductions can achieve 100% atom economy in principle. acs.org |

| Use of Catalysis | Employing catalytic reagents over stoichiometric ones to reduce waste. acs.org Biocatalysts and environmentally benign catalysts like boric acid are gaining traction. rsc.orgsphinxsai.com |

| Safer Solvents and Auxiliaries | Minimizing or replacing hazardous solvents with greener alternatives like water or supercritical CO2, or conducting reactions under solvent-free conditions. acs.orgresearchgate.net |

| Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. acs.org |

| Renewable Feedstocks | Exploring the use of biomass-derived starting materials, such as levulinic acid, for the synthesis of γ-keto esters. researchgate.net |

Research into the synthesis of γ-keto esters has highlighted several promising green approaches. One such method is the Au(III)-catalyzed hydration of 3-alkynoates, which proceeds in a mild aqueous ethanol (B145695) medium at room temperature, demonstrating high atom economy. nih.gov Another approach involves the use of biocatalysts, like Baker's Yeast (Saccharomyces cerevisiae), for the reduction of keto esters, offering high selectivity under environmentally friendly conditions. sphinxsai.com The development of catalyst-free acylation reactions further exemplifies the move towards more sustainable chemical production. researchgate.net

Flow Chemistry and Continuous Processing Applications for Scalable Synthesis

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. rsc.org It involves the continuous feeding of reagents into a reactor system while the product is continuously collected. rsc.org This technology offers significant advantages for the scalable synthesis of compounds like this compound, including improved heat and mass transfer, enhanced safety, and greater consistency. rsc.orgvapourtec.com

Advantages of Flow Chemistry for γ-Keto Ester Synthesis:

| Feature | Benefit in Production |

| Precise Reaction Control | Uniform temperature and concentration profiles lead to higher yields and purity. vapourtec.com |

| Enhanced Safety | Small reaction volumes minimize the risks associated with highly reactive or hazardous intermediates. |

| Scalability | Production can be easily scaled up by running the system for longer durations or by numbering-up parallel reactors. researchgate.net |

| Reduced Reaction Times | Efficient mixing and heat transfer can significantly shorten reaction times compared to batch processes. vapourtec.com |

| Automation | Continuous processes are more amenable to automation, reducing manual labor and improving reproducibility. wikipedia.org |

The synthesis of various esters and ketones has been successfully demonstrated using flow chemistry. For instance, a continuous process for producing β-keto esters via Claisen condensation has been developed, highlighting the potential for improved yield and purity. google.com Flow photochemistry has also been shown to dramatically reduce reaction times and allow for larger scale production compared to batch methods. vapourtec.com The integration of immobilized reagents and scavengers in flow systems further enhances the efficiency and cleanliness of chemical transformations, making it a promising approach for the synthesis of α-ketoesters and related compounds. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Machine learning models can be trained on vast datasets of chemical reactions to identify patterns and predict the major products of a reaction, even when multiple outcomes are possible. acs.orgresearchgate.net This predictive power is invaluable for navigating the complex parameter space of a chemical synthesis, which includes variables such as catalyst, solvent, temperature, and reactant concentrations. beilstein-journals.orgnih.gov

Applications of AI/ML in the Synthesis of this compound:

| Application | Description |

| Reaction Outcome Prediction | AI models can predict the most likely product of a given set of reactants and conditions, guiding synthetic strategy. chemeurope.com |

| Condition Optimization | Machine learning algorithms can efficiently explore the reaction parameter space to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgqu.edu.qa |

| Catalyst and Solvent Selection | Predictive models can suggest the most suitable catalysts and solvents for a desired transformation. nih.gov |

| De Novo Synthesis Design | AI tools can propose novel synthetic routes to a target molecule, potentially uncovering more efficient or sustainable pathways. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. For the synthesis of γ-keto esters, research is focused on discovering catalysts that can operate under mild conditions and provide access to a wide range of substrates.

Recent advancements have seen the use of various catalytic systems for the synthesis of keto esters. For example, platinum-catalyzed C-H acylation offers an efficient route to α-keto esters without the need for oxidants or additives. acs.org Gold catalysts have been shown to be effective for the hydration of alkynoates to form γ-keto esters. nih.gov Furthermore, the use of environmentally benign catalysts, such as boric acid and boronic acids, is being explored for transesterification reactions of β-keto esters. rsc.org

Biocatalysis, using enzymes or whole cells, is another rapidly growing area. Transaminases, for instance, have been used in cascade processes to convert γ- and δ-keto esters into optically active lactams with excellent selectivity. researchgate.net These biocatalytic approaches offer the advantages of high stereoselectivity and operation under mild, aqueous conditions. sphinxsai.com

Development of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. In-situ reaction monitoring, which involves analyzing the reaction mixture in real-time without the need for sampling, provides a wealth of information that can be used to improve process efficiency and safety. spectroscopyonline.commt.com

A variety of advanced spectroscopic techniques are being employed for the real-time monitoring of chemical reactions, including those for the synthesis of esters. mdpi.com

Advanced Spectroscopic Techniques for In-Situ Monitoring:

| Technique | Information Provided |

| FTIR Spectroscopy | Tracks the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. mt.comyoutube.com |

| Raman Spectroscopy | Provides molecular-level information about compounds by probing their vibrational modes. mdpi.com |

| Near-Infrared (NIR) Spectroscopy | Can be used to quantitatively monitor the components of an esterification reaction, allowing for the determination of reaction rates and endpoints. rsc.orgresearchgate.net |

| UV-Vis Spectroscopy | Useful for monitoring the concentration of certain species in a reaction, particularly those with chromophores. mdpi.com |

| 2D NMR Spectroscopy | Can be used to monitor the progress of reactions and identify reaction intermediates. numberanalytics.com |

These techniques are often integrated into Process Analytical Technology (PAT) frameworks, which aim to design, analyze, and control manufacturing processes through the measurement of critical process parameters. wikipedia.orgchromnet.netmt.com By providing real-time data, these analytical tools enable a deeper understanding of the reaction, leading to improved quality and consistency of the final product. rsc.orgmt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.